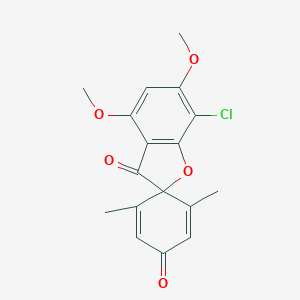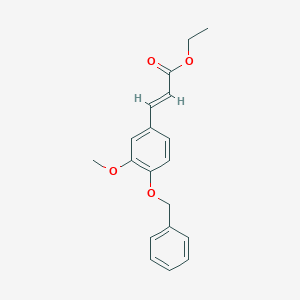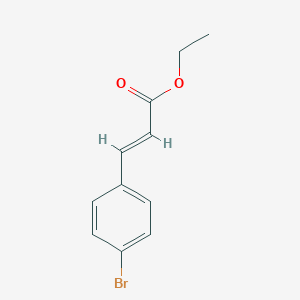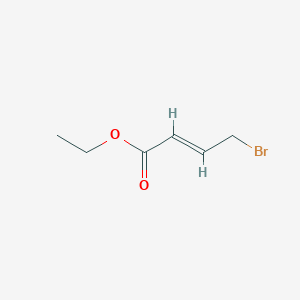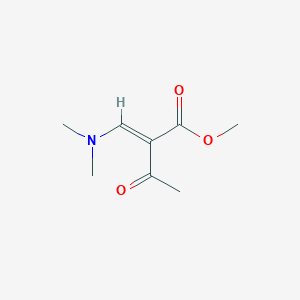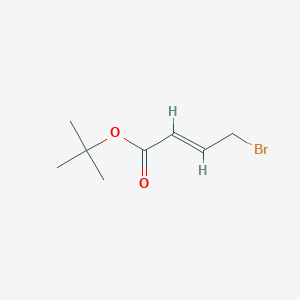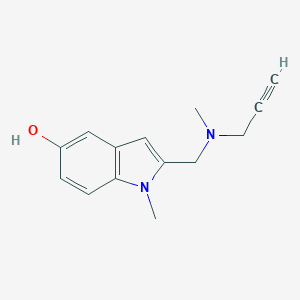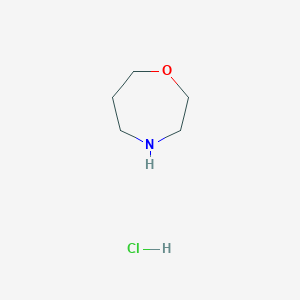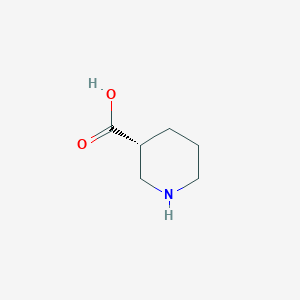
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
The compound 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a derivative of piperidine, which is a common scaffold in medicinal chemistry due to its presence in various bioactive compounds. The fluorine atom on the benzoyl group can significantly affect the biological activity of such compounds due to its electronegativity and size, which can lead to unique interactions with biological targets.
Synthesis Analysis
The synthesis of related fluorinated piperidine derivatives has been described in the literature. For instance, a practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine was reported, starting with 4-fluorobenzoyl chloride and methylisonipecotate, followed by treatment with aqueous LiOH and coupling with a Grignard agent, resulting in a final yield of 62.1% over four steps . Although not the exact compound , this synthesis provides insight into the potential synthetic routes that could be adapted for the synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, and X-ray diffraction studies. For example, the crystal structure of a novel bioactive heterocycle with a fluorobenzisoxazole and piperidine moiety was determined, revealing inter and intra-molecular hydrogen bonds contributing to the molecule's stability . These techniques are crucial for confirming the structure of synthesized compounds and understanding their conformational preferences.
Chemical Reactions Analysis
The fluorinated piperidine derivatives have been shown to undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the condensation of acid chlorides with a fluorinated piperidinyl-benzoisoxazole resulted in novel antimicrobial agents . These reactions highlight the chemical versatility of the piperidine ring when substituted with fluorinated groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperidine derivatives can be influenced by the presence of the fluorine atom and the overall molecular structure. The thermal stability and phase transitions of a related compound were investigated using TGA and DSC, and polymorphism screening was performed to determine the crystalline forms . These studies are essential for understanding the compound's behavior under different conditions and its suitability for pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
- Scientific Field : Organic Chemistry, Pharmacology
- Application Summary : Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The scientific literature discusses intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Drug Discovery
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific therapeutic application. For example, in the case of anticancer applications, the piperidine derivative might be administered as part of a chemotherapy regimen .
- Results or Outcomes : The outcomes would also depend on the specific therapeutic application. In the case of anticancer applications, for example, the outcome might be a reduction in tumor size or improved patient survival .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBBVBPNOXXVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354648 | |
| Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid | |
CAS RN |
139679-45-1 | |
| Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

